![molecular formula C12H18N2O3S B2486924 4-Methoxy-3-(piperidine-1-sulfonyl)-phenylamine CAS No. 726157-16-0](/img/structure/B2486924.png)
4-Methoxy-3-(piperidine-1-sulfonyl)-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Methoxy-3-(piperidine-1-sulfonyl)-phenylamine involves several key steps, including the modification of the piperidine ring and the introduction of sulfonyl and methoxy groups. Hu et al. (2001) discussed the preparation and biological evaluation of novel sulfonamides, demonstrating the significance of the sulfonyl group in enhancing biological activity (Hu et al., 2001). Additionally, Back and Nakajima (2000) described a method for the synthesis of piperidines, highlighting the versatility of the piperidine structure in chemical synthesis (Back & Nakajima, 2000).
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been elucidated through various techniques, including X-ray crystallography. Girish et al. (2008) synthesized a related compound and provided detailed structural analysis, confirming the chair conformation of the piperidine ring and the tetrahedral geometry around the sulfonyl group (Girish et al., 2008).
Scientific Research Applications
Agonistic Activity on Beta-3 Adrenergic Receptors
A study conducted by Hu et al. (2001) focused on the development of novel (4-piperidin-1-yl)-phenyl sulfonamides, demonstrating their potent full agonistic activity on human beta(3)-adrenergic receptors. These compounds showed significant selectivity over beta(1)- and beta(2)-adrenergic receptors, indicating their potential in targeted therapeutic applications [Hu et al., 2001].
Potential as Serotonin 4 Receptor Agonists
Sonda et al. (2004) synthesized a series of benzamide derivatives, including 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, showing their effectiveness as selective serotonin 4 (5-HT4) receptor agonists. These compounds were noted for their potential as novel prokinetic agents, which could positively influence both upper and lower gastrointestinal tract functionality [Sonda et al., 2004].
Analytical Characterization in Biological Matrices
De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines, including derivatives of 4-methoxy-3-(piperidine-1-sulfonyl)-phenylamine, for their presence in biological matrices such as blood, urine, and vitreous humor. Their study highlighted the analytical methodologies for identifying these compounds, emphasizing their relevance in forensic and pharmacological research [De Paoli et al., 2013].
Electrosynthesis Studies
Golub and Becker (2015) investigated the electrosynthesis of N-acyl and N-sulfonyl piperidine derivatives, providing insights into the anodic methoxylation processes. This study is significant for understanding the electrochemical behaviors of such compounds and their potential applications in synthetic chemistry [Golub & Becker, 2015].
Polymorphism Control in Drug Development
Takeguchi et al. (2015) and (2016) explored the polymorphism of a compound closely related to this compound, ASP3026, in the context of drug development. Their research provided valuable insights into the control of polymorphism for solid formulations, crucial for ensuring the stability and efficacy of pharmaceuticals [Takeguchi et al., 2015; Takeguchi et al., 2016].
Antimicrobial Activity of Derivatives
Mallikarjunaswamy et al. (2017) synthesized novel derivatives of 4-methoxy-phenylamine and evaluated their antimicrobial activities. Their study demonstrated the potential of these derivatives in combating various microbial infections, highlighting the broader applicability of these compounds in medicinal chemistry [Mallikarjunaswamy et al., 2017].
Synthesis of Structurally Related Benzamide Derivatives
Sonda et al. (2003) conducted a study on the synthesis of benzamide derivatives related to this compound, examining their serotonin 4 receptor agonist activity. This research contributes to understanding the structural-activity relationships and potential therapeutic applications of these compounds [Sonda et al., 2003].
Other Relevant Studies
Additional studies have been conducted on derivatives and analogues of this compound, examining their pharmacological properties, synthetic methodologies, and potential applications in various fields of scientific research [Back & Nakajima, 2000; Wallach et al., 2014; Prisinzano et al., 2002; and others].
Mechanism of Action
The mechanism of action of “4-Methoxy-3-(piperidine-1-sulfonyl)-phenylamine” is not specified in the search results. This typically refers to how the compound interacts at the molecular level, often in a biological context. As this compound is used for proteomics research , it might have specific interactions with proteins, but further details are not provided.
Future Directions
properties
IUPAC Name |
4-methoxy-3-piperidin-1-ylsulfonylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-17-11-6-5-10(13)9-12(11)18(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRVYEUKKGMVAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)S(=O)(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.